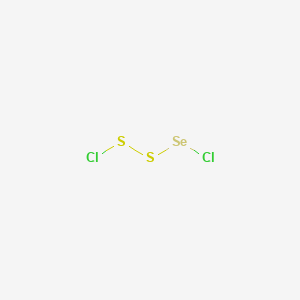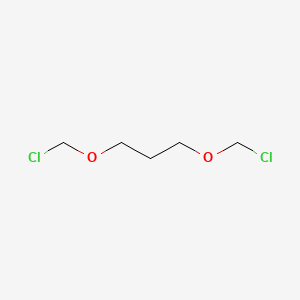![molecular formula C22H29NO B14267026 2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 154289-86-8](/img/structure/B14267026.png)
2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one is an organic compound known for its unique structure and properties
Métodos De Preparación
The synthesis of 2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with 4-methoxybenzaldehyde in the presence of piperidine as a catalyst. The reaction is carried out in toluene at elevated temperatures, followed by purification through column chromatography to obtain the desired product .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its ability to undergo various chemical transformations due to its reactive functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparación Con Compuestos Similares
Similar compounds include:
2,4-Dimethyl-6-tert-butylphenol: Known for its antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as an antioxidant in various applications.
2,4-Di-tert-butyl-6-(hydroxymethyl)phenol: Another related compound with distinct chemical properties
Propiedades
Número CAS |
154289-86-8 |
|---|---|
Fórmula molecular |
C22H29NO |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
2,4-ditert-butyl-6-[(4-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C22H29NO/c1-15-8-10-18(11-9-15)23-14-16-12-17(21(2,3)4)13-19(20(16)24)22(5,6)7/h8-14,24H,1-7H3 |
Clave InChI |
HTCDWBTUXNYZTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


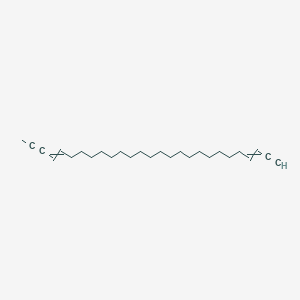
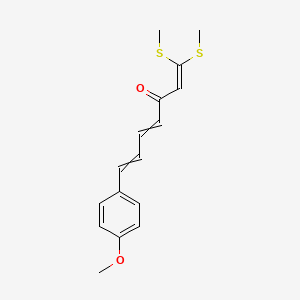
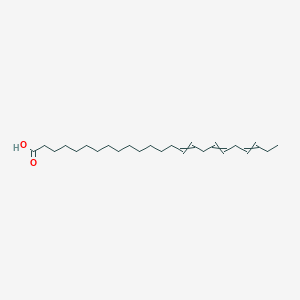
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)
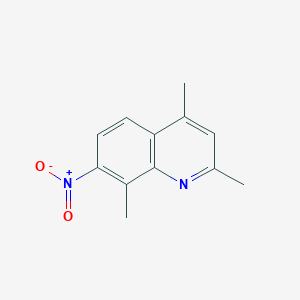
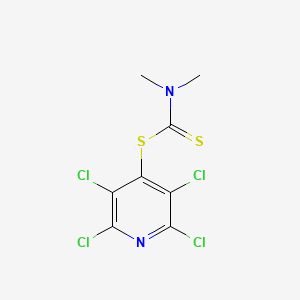
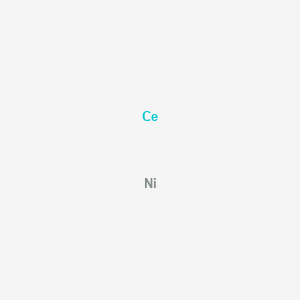
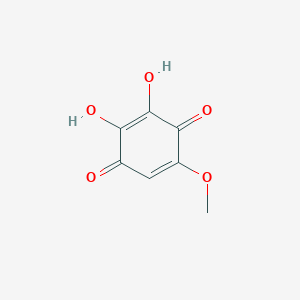
![Tetrakis[(2-phenylpropan-2-yl)oxy]stannane](/img/structure/B14266990.png)
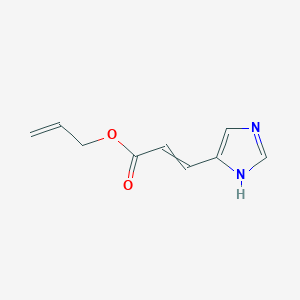
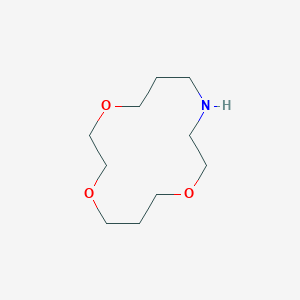
![3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate](/img/structure/B14267003.png)
